Structural Differentiation: The Impact of the Ethyl Carbamate Group
The target compound possesses a unique N-ethyl carboxylate moiety attached to the piperazine ring, a feature absent in many common sulfonamide analogs like 1-(4-chloro-3-ethoxybenzenesulfonyl)piperazine. This structural difference directly impacts the molecule's ability to act as a hydrogen bond acceptor, increasing its capacity by two additional bonds (6 vs. 4) compared to a simple 4-sulfonylpiperazine analog, and alters the rotatable bond count, influencing molecular flexibility and target binding entropy [1].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 6 HBA (from sulfonamide, carbamate, and ether oxygens) |
| Comparator Or Baseline | 1-(4-chloro-3-ethoxybenzenesulfonyl)piperazine: 4 HBA |
| Quantified Difference | 2 additional HBA (50% increase) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) |
Why This Matters
A higher HBA count can improve solubility and influence the binding affinity to biological targets with polar active sites, making it a superior scaffold for medicinal chemistry optimization.
- [1] PubChem. (2026). Computed Properties for ethyl 4-[(4-chloro-3-ethoxyphenyl)sulfonyl]piperazinecarboxylate (CID 1256596) vs. 1-(4-chloro-3-ethoxybenzenesulfonyl)piperazine (estimated). National Center for Biotechnology Information. View Source
